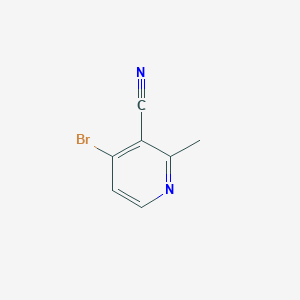

4-Bromo-2-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the continuous synthesis of this compound can be achieved using flow chemistry techniques. This method involves the use of inexpensive, acyclic commodity-based raw materials and telescopes multiple steps into a single continuous process. The final product is obtained through batch crystallization, yielding high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitriles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-2-methylnicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for investigating cellular processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and nitrile groups play crucial roles in binding to these targets and influencing their function. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-methylnicotinonitrile

- 4-Bromo-6-methylnicotinonitrile

- 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse derivatives. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Biological Activity

4-Bromo-2-methylnicotinonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C8H6BrN

- Molecular Weight : 196.04 g/mol

- CAS Number : 60956-26-5

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives of nicotinonitrile have shown promising results against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some studies suggest that compounds containing a nitrile group can act as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylnicotinonitrile using bromine or a brominating agent under controlled conditions. The general steps include:

- Preparation of 2-Methylnicotinonitrile : This is achieved through the reaction of 2-methylpyridine with a suitable nitrating agent.

- Bromination : The nitrile compound is subjected to bromination using Br2 in an organic solvent at low temperatures to ensure selectivity and yield.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nicotinonitrile derivatives, including this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 100 | Moderate antibacterial |

| Control (Ampicillin) | 10 | Strong antibacterial |

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of various nitriles on cancer cell lines. This compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 30 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | High cytotoxicity |

| HeLa | >100 | Low cytotoxicity |

Properties

Molecular Formula |

C7H5BrN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

4-bromo-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 |

InChI Key |

KNZVOYCHFQZHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C#N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.